3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one
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Overview
Description
3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one is a synthetic organic compound belonging to the isochromen-1-one family. Isochromen-1-ones are known for their significant biological activities and are widely studied in medicinal and pharmacological chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one typically involves a two-step methodology. . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: Reduction reactions can be used to alter the compound’s electronic properties.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical setup.
Substitution: Halogenating agents like chlorine or bromine are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups, leading to a diverse array of compounds.
Scientific Research Applications
3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,4’-dichlorodiphenyl Ether: Shares structural similarities but differs in its biological activity and applications.
4-Amino-3,5-dichloroacetophenone: Another related compound with distinct chemical properties and uses.
Uniqueness
3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
3-amino-4-(2,4-dichloroanilino)isochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12(11(17)7-8)19-13-9-3-1-2-4-10(9)15(20)21-14(13)18/h1-7,19H,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNUSKITZMCOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)N)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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